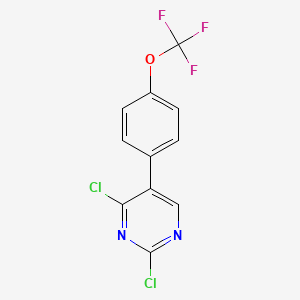
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a 4-(trifluoromethoxy)phenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 4-(trifluoromethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cross-Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a 2,4-diamino-5-(4-(trifluoromethoxy)phenyl)pyrimidine derivative .
Scientific Research Applications
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity.
Electronic Properties: In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar structure but lacks the phenyl group, which affects its reactivity and applications.
4-(Trifluoromethoxy)phenylboronic Acid: Used as a precursor in the synthesis of the target compound.
Trifluoromethylpyridines: These compounds share the trifluoromethyl group but have different ring structures and properties.
Uniqueness
2,4-Dichloro-5-(4-(trifluoromethoxy)phenyl)pyrimidine is unique due to the combination of its pyrimidine core and the 4-(trifluoromethoxy)phenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological or material functions.
Properties
Molecular Formula |
C11H5Cl2F3N2O |
|---|---|
Molecular Weight |
309.07 g/mol |
IUPAC Name |
2,4-dichloro-5-[4-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2O/c12-9-8(5-17-10(13)18-9)6-1-3-7(4-2-6)19-11(14,15)16/h1-5H |
InChI Key |
BBTSPMREDLDYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















